(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms and an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5,6-dichloroindanone.
Reduction: The ketone group of 5,6-dichloroindanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine through a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups in place of chlorine atoms.
Scientific Research Applications
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
5,6-Dichloroindanone: The precursor in the synthesis of (S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine.
5,6-Dichloroindane: A related compound with a similar indane structure but lacking the amine group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both chlorine atoms and an amine group. This combination of features makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9Cl2N |
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Molecular Weight |
202.08 g/mol |
IUPAC Name |
(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1 |
InChI Key |
XWCCMCNCBDSVFJ-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)Cl)Cl |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Cl)Cl |
Origin of Product |
United States |
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